2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
The compound “2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups, including a phthalimide group, an acetyl group, a piperazine ring, and a benzoisoquinoline dione group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid have been synthesized by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid in dimethylformamide (DMF) as solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The molecule is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)acetic acid” has a molecular formula of C12H10N2O5, an average mass of 262.218 Da, and a monoisotopic mass of 262.058960 Da .Scientific Research Applications
Anticonvulsant Properties
One study discusses the synthesis and anticonvulsant properties of new piperazine or morpholine acetamides derived from 2-(1,3-dioxoisoindolin-2-yl)- and related compounds. These derivatives were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests. The study found that numerous compounds were effective in the MES screen, with one molecule showing significant protection in electrically induced seizures at certain doses in mice. This molecule, given orally in rats, was more potent than phenytoin, a reference anticonvulsant (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Luminescent Properties and Photo-induced Electron Transfer
Another study focuses on the luminescent properties and photo-induced electron transfer (PET) of novel piperazine substituted naphthalimide model compounds, including derivatives of the compound . The fluorescence spectra data indicated that these compounds could serve as pH probes, with the fluorescence quantum yields varying with pH value. The study also observed that the fluorescence of these derivatives can be quenched by the PET process from the alkylated amine donor to the naphthalimide moiety (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Evaluation of Derivatives for Biological Activities
Further research includes the synthesis of derivatives for various biological activities. For example, a study on halocyclization of similar compounds led to derivatives that might have potential applications in the development of new pharmacological agents (Zborovskii, Orysyk, Staninets, & Bon, 2011). Additionally, the synthesis and structure-activity relationships of acetylcholinesterase inhibitors were explored, highlighting the potential use of these compounds in the management of conditions like Alzheimer's disease (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).
Novel Synthetic Routes and Chemical Reactions
Research has also been conducted on the synthesis of novel 5-substituted tetrazoles using 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, demonstrating innovative synthetic routes and potential for further chemical exploration (Aouine, Aarab, Alami, Hallaoui, Touhami, Elachqar, Sfaira, & Faraj, 2011).
Future Directions
Properties
IUPAC Name |
2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)acetyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O5/c33-23(17-32-25(34)19-7-1-2-8-20(19)26(32)35)30-14-11-29(12-15-30)13-16-31-27(36)21-9-3-5-18-6-4-10-22(24(18)21)28(31)37/h1-10H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXBVQJCTZSJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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